
4H-1-Benzothiopyran-4-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1-Benzothiopyran-4-thione: is a heterocyclic compound that belongs to the class of thiochromones It is characterized by a sulfur atom replacing the oxygen atom in the chromone structure, resulting in unique chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1-Benzothiopyran-4-thione typically involves the cyclization of thiosalicylic acid derivatives. One common method is the reaction of S-phenyl 3-oxobutanethioates with polyphosphoric acid (PPA), which leads to the formation of thiochromones through a rearrangement process . Another approach involves the intramolecular Wittig reaction of acylphosphoranes derived from thiosalicylic acids .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity, making the process viable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 4H-1-Benzothiopyran-4-thione undergoes various chemical reactions, including:
Oxidation: Oxidation of this compound can lead to the formation of 4-oxo derivatives.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Substitution reactions, such as methylation, can occur at different positions on the benzothiopyran ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Reducing agents like sodium borohydride (NaBH4) can be employed.
Substitution: Dimethyl sulfate (DMS) is used for methylation reactions.
Major Products Formed:
Oxidation: 4-oxo derivatives.
Reduction: Thiol derivatives.
Substitution: Methylated benzothiopyran derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4H-1-Benzothiopyran-4-thione is used as a building block in the synthesis of various heterocyclic compounds.
Biology: In biological research, this compound derivatives have been studied for their potential as enzyme inhibitors and antimicrobial agents. Their ability to interact with biological macromolecules makes them valuable tools in drug discovery .
Medicine: The compound’s derivatives have shown promise in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents. Their ability to modulate specific biological pathways is of significant interest .
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its chemical properties allow for the creation of vibrant and stable colors, making it valuable in the textile and printing industries .
Wirkmechanismus
The mechanism of action of 4H-1-Benzothiopyran-4-thione involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition or modulation of their activity. This interaction is facilitated by the thione group, which can undergo nucleophilic attack . Additionally, the benzothiopyran ring structure allows for π-π interactions with aromatic amino acids in proteins, further enhancing its binding affinity .
Vergleich Mit ähnlichen Verbindungen
4H-1-Benzothiopyran-4-one (Thiochromone): Similar structure but with an oxygen atom instead of sulfur.
2H-1-Benzothiopyran-2-one (Thiocoumarin): Isomeric form with different positioning of the sulfur atom.
4H-3,1-Benzothiazin-4-one: Contains a nitrogen atom in the ring structure.
Uniqueness: 4H-1-Benzothiopyran-4-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
1125-64-0 |
|---|---|
Molekularformel |
C9H6S2 |
Molekulargewicht |
178.3 g/mol |
IUPAC-Name |
thiochromene-4-thione |
InChI |
InChI=1S/C9H6S2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-6H |
InChI-Schlüssel |
VNVVBAGXYISKKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=S)C=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


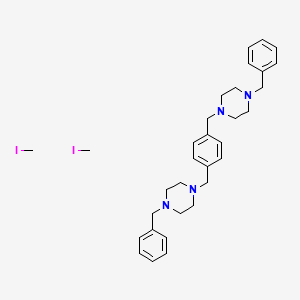
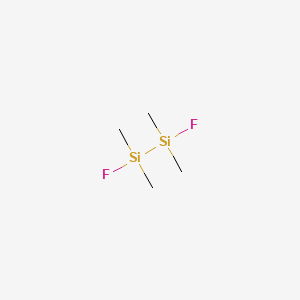
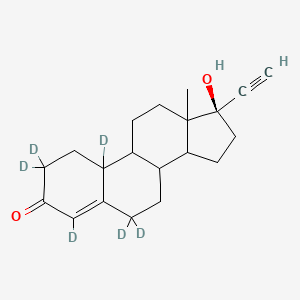

![Piperazine, 1-[2-[(2-methylphenyl)thio]phenyl]-](/img/structure/B14751306.png)
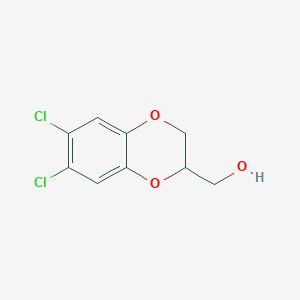
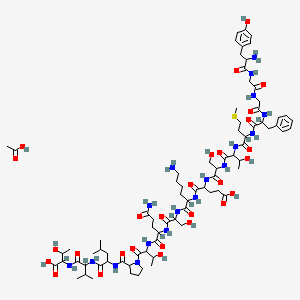
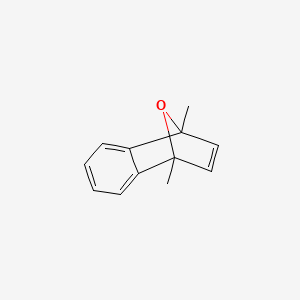
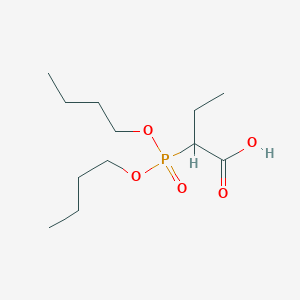
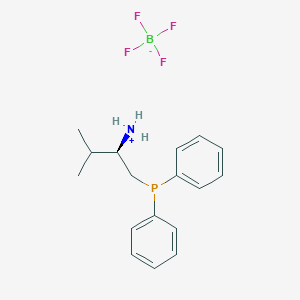
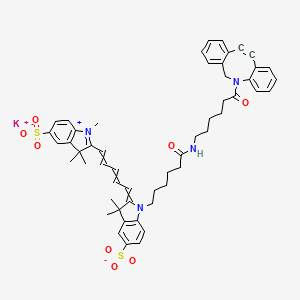

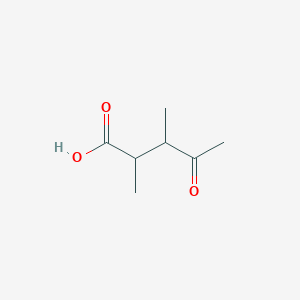
![Methyl 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B14751369.png)
